(+)-cis-epsilon-viniferin chemical structure and physicochemical properties
(+)-cis-epsilon-viniferin chemical structure and physicochemical properties
An In-depth Technical Guide to (+)-cis-ε-Viniferin for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (+)-cis-ε-viniferin, a significant stilbenoid and resveratrol dimer. As a molecule of interest in natural product chemistry and pharmacology, a thorough understanding of its structure, properties, and handling is paramount for its exploration in research and development. This document moves beyond a simple data sheet to offer insights into the causality behind experimental methodologies, reflecting a field-proven approach to natural product science.
Part 1: Molecular Structure and Identification
The precise chemical identity of a compound is the bedrock of all subsequent research. For (+)-cis-ε-viniferin, its identity is defined by its core structure, the spatial arrangement of its atoms (stereochemistry), and its unique identifiers.
Chemical Structure and Stereochemistry
(+)-cis-ε-Viniferin is a resveratrol dehydrodimer, formed through the oxidative cyclization of cis-resveratrol.[1] Its structure is characterized by a dihydrobenzofuran ring system linking two resveratrol-derived moieties.
The nomenclature specifies three critical stereochemical features:
-
(2S, 3S) Configuration: This defines the absolute stereochemistry at the two chiral centers on the dihydrobenzofuran ring.
-
(Z) Ethenyl Bridge: This indicates a cis configuration for the double bond linking the dihydrobenzofuran core to the pendant 4-hydroxyphenyl group.
-
(+) Designation: This refers to its dextrorotatory nature, meaning it rotates plane-polarized light to the right (clockwise). This property must be confirmed experimentally using polarimetry.
These features are crucial as stereoisomers of a molecule can exhibit dramatically different biological activities.
Caption: Chemical structure of (+)-cis-ε-viniferin with key features highlighted.
Chemical Identifiers
For accurate documentation and database retrieval, the following identifiers are essential.
| Identifier | Value | Source |
| IUPAC Name | 5-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | [1] |
| PubChem CID | 9911790 | [1] |
| CAS Number | 62250-12-8 (for cis-ε-Viniferin) | [2] |
| Molecular Formula | C₂₈H₂₂O₆ | [1] |
| Molecular Weight | 454.5 g/mol | [1] |
Part 2: Physicochemical and Spectroscopic Properties
A compound's physical and spectral properties dictate its handling, purification, and analytical detection.
Physicochemical Data
The following properties are critical for experimental design, from dissolution for bioassays to long-term storage.
| Property | Value / Description | Source / Rationale |
| Appearance | Expected to be a powder, similar to other viniferins. | [2] |
| Solubility | Soluble in DMSO, acetone, ethyl acetate, chloroform, dichloromethane. Poorly soluble in water. | [2] |
| Storage | Store desiccated at -20°C to prevent degradation. | [2] |
| Melting Point | Data not reported in cited literature. | - |
| pKa | Data not reported in cited literature. Phenolic hydroxyl groups suggest acidic properties. | - |
| Specific Rotation ([α]D) | Data not reported. The "(+)" indicates a positive value is expected. | - |
A Note on Missing Data: The absence of reported experimental values for melting point, pKa, and specific rotation in readily available literature highlights an opportunity for further fundamental characterization of this specific isomer. The specific rotation is particularly vital to empirically confirm the "(+)" enantiomer.
Spectroscopic Profile: A Guide to Structural Verification
Spectroscopic analysis is not merely a final confirmation step; it is the primary tool for structural elucidation. As a Senior Application Scientist, my focus is on the interpretation of the data to build a conclusive structural argument. While a complete, assigned NMR dataset for this specific isomer is not available in the cited literature, we can outline the required analytical approach and the key diagnostic signals a researcher must identify.
-
Purpose: To determine the exact mass and elemental composition.
-
Methodology: High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI).
-
Expected Result: An ESI-MS analysis in positive mode should reveal a prominent protonated molecule [M+H]⁺. For C₂₈H₂₂O₆, the expected monoisotopic mass is 454.1416 Da.
-
Field Data: LC-MS analysis of a "cis-epsilon-viniferin" standard shows a precursor ion [M+H]⁺ at m/z 455.1489 , which strongly correlates with the expected mass.[3] Tandem MS (MS/MS) would further yield fragmentation patterns useful for confirming the connectivity of the molecular framework.[3]
-
Purpose: To observe the electronic transitions characteristic of the stilbenoid chromophore system.
-
Methodology: A solution of the compound (typically in methanol or ethanol) is analyzed in a UV-Vis spectrophotometer over a range of ~200-400 nm.
-
Expected Result: Stilbenoids exhibit strong absorbance bands. The related trans-ε-viniferin shows λmax values at 203, 230, and 324 nm in methanol.[4] The cis isomer is expected to have a similar profile, though often with a slight blue shift (to shorter wavelengths) and lower molar absorptivity for the longest wavelength peak compared to its trans counterpart. This difference is a key principle used to monitor photoisomerization.[5][6]
-
Purpose: To provide a complete map of the carbon-hydrogen framework and confirm the precise stereochemistry. This is the most definitive technique for structural confirmation.
-
Methodology: The sample is dissolved in a deuterated solvent (e.g., Acetone-d₆, Methanol-d₄) and analyzed using ¹H, ¹³C, and 2D NMR experiments (COSY, HSQC, HMBC, NOESY).
-
Key Diagnostic Signals for Verification:
-
¹H NMR - Dihydrofuran Ring Protons: The protons at positions C2 and C3 of the dihydrofuran ring are critical. For a cis relationship, their dihedral angle results in a smaller scalar coupling constant (J-value), typically in the range of 5-7 Hz. This is a primary differentiator from the trans isomer, which would show a larger J-value (>8 Hz).
-
¹H NMR - Ethenyl Bridge Protons: The two protons on the cis double bond will appear as doublets with a characteristic coupling constant of approximately 12 Hz. This is significantly smaller than the ~16 Hz J-value expected for a trans double bond.[4]
-
¹H NMR - Aromatic Protons: A complex series of signals between ~6.0 and 7.5 ppm will correspond to the various substituted benzene rings. 2D experiments are required to assign them fully.
-
2D NOESY - Definitive Stereochemistry: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard for confirming spatial relationships. To confirm the cis stereochemistry of the dihydrofuran ring, a cross-peak (correlation) should be observed between the protons at C2 and C3. The absence of a strong correlation would suggest a trans arrangement. This experiment provides unambiguous evidence of through-space proximity.
-
Part 3: Sourcing and Purification
Obtaining pure (+)-cis-ε-viniferin is a critical prerequisite for any biological or chemical study.
Natural Occurrence
(+)-cis-ε-viniferin is a naturally occurring phytoalexin. Documented plant sources include:
-
Paeonia suffruticosa (Tree Peony)[1]
-
Cotylelobium melanoxylon
-
Vitis vinifera (Grapevine), particularly in woody parts like canes and stems.[7][8]
Extraction and Purification Workflow
The following is a representative, multi-step protocol designed for isolating high-purity stilbenoids from a plant matrix, such as grapevine canes. The logic is to first perform a crude extraction and then employ orthogonal chromatographic techniques to resolve a complex mixture.
Caption: A logical workflow for the extraction and purification of (+)-cis-ε-viniferin.
Synthetic Approaches
Biomimetic synthesis offers a powerful alternative to extraction from natural sources. The core principle involves mimicking the plant's own biosynthetic pathways.
-
Mechanism: The synthesis proceeds via an oxidative dimerization of resveratrol.[9]
-
Catalysts: Enzymes such as horseradish peroxidase (HRP) or laccase, in the presence of an oxidant like hydrogen peroxide, can effectively catalyze this transformation.[10] This radical-based reaction can generate a mixture of dimers, including ε-viniferin, which then requires chromatographic purification to isolate the desired isomer.[10][11]
Part 4: Biological Activity and Potential Applications
While much of the research has focused on the more abundant trans-ε-viniferin, the viniferin family exhibits a broad and compelling range of biological activities. These properties make (+)-cis-ε-viniferin a molecule of significant interest for drug discovery.
| Biological Activity | Description & Key Findings | Potential Application | Source(s) |
| Antidiabetic | In a study on Cotylelobium melanoxylon, isolated cis-(+)-ε-viniferin was shown to inhibit elevations in plasma glucose in sucrose-loaded rats. | Management of hyperglycemia | [4] |
| Antioxidant | ε-Viniferin demonstrates potent free-radical scavenging activity, with an IC₅₀ of ~80 µM in a DPPH assay. It can mitigate oxidative stress. | Conditions associated with oxidative damage | [12][13] |
| Anti-inflammatory | The ε-viniferin scaffold can decrease the production of inflammatory mediators like TNFα and IL-6. | Inflammatory disorders | [7][14][15] |
| Anticancer | Various viniferins show dose-dependent cytotoxicity against cancer cell lines, including hepatocellular carcinoma and glioma, often by inducing apoptosis and cell-cycle arrest. | Oncology drug development | [7][9][12] |
| Anti-obesity | ε-Viniferin has been shown to suppress lipid accumulation and reduce body weight and liver triglycerides in high-fat-diet mouse models. | Metabolic syndrome | [7][14] |
| Neuroprotective | Viniferins may offer protection against neurodegeneration by reducing excitotoxicity and oxidative stress. | Neurodegenerative diseases | [12][14][15] |
Conclusion
(+)-cis-ε-Viniferin is a structurally defined natural product with a promising, albeit still emerging, pharmacological profile. This guide has outlined its fundamental chemical and physical characteristics, provided a logical framework for its isolation and analysis, and summarized its known biological activities. For researchers, the key takeaways are the critical importance of rigorous spectroscopic verification to confirm the cis/cis stereochemistry and the need for further investigation to fully characterize its physical properties and expand upon its unique biological potential, particularly in the context of metabolic disease. The methodologies and principles described herein provide a solid foundation for advancing the scientific understanding and potential therapeutic application of this intriguing resveratrol dimer.
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